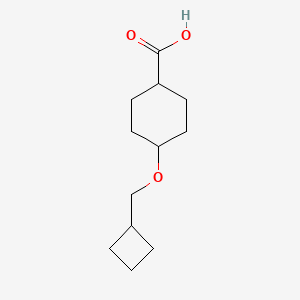
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Overview
Description
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is a cyclohexane carboxylic acid derivative . It has a molecular weight of 212.29 and is an oil at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid has been studied extensively in the scientific community and has been found to have a variety of applications. It has been used as a model compound to study the mechanism of action of pharmaceuticals, as well as to study the structure-activity relationships of various compounds. This compound has also been used in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and anti-tumor agents. Additionally, this compound is used as a reagent in the synthesis of other compounds, such as amino acids and peptides.
Mechanism of Action
The exact mechanism of action of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is still not fully understood. However, it is thought to be related to its ability to interact with various proteins and enzymes in the body. It has been proposed that this compound binds to certain proteins and enzymes, resulting in altered protein activity and/or enzyme inhibition. This altered protein activity and/or enzyme inhibition could lead to a variety of physiological effects, depending on the target protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal and cell culture models. It has been found to have analgesic and anti-inflammatory properties, as well as anti-tumor activity. Additionally, this compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could lead to an increase in acetylcholine levels in the body, which may have a variety of effects, including improved memory and learning, increased alertness, and improved mood.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid in laboratory experiments is its relatively low cost and high availability. Additionally, this compound has been found to be relatively stable in aqueous solutions, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it has been found to be toxic at high concentrations and may interfere with the activity of other compounds in a reaction. Additionally, this compound has a low solubility in water, making it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid in scientific research. These include further study of its mechanism of action, the development of new pharmaceuticals based on its structure, and the use of this compound in drug delivery systems. Additionally, further studies could be conducted to evaluate the potential toxicity of this compound, as well as its potential interactions with other compounds. Finally, this compound could be used to develop new methods of synthesizing other compounds, such as amino acids and peptides.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal considerations .
properties
IUPAC Name |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLCFZUEVFJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601147-11-8 | |
| Record name | 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)

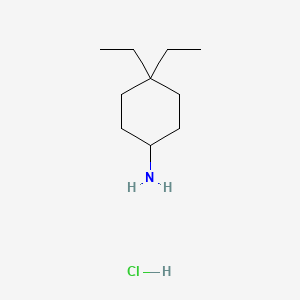
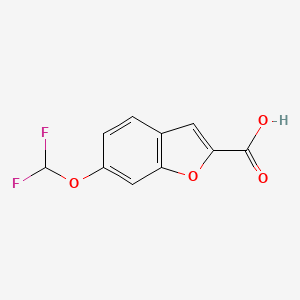
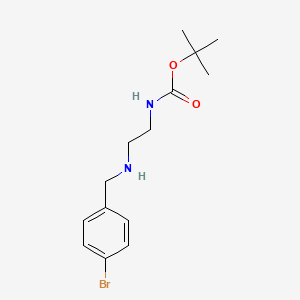
![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)
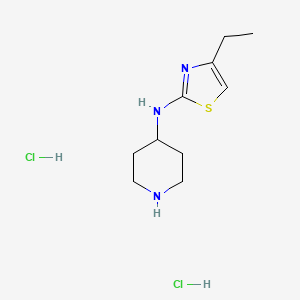
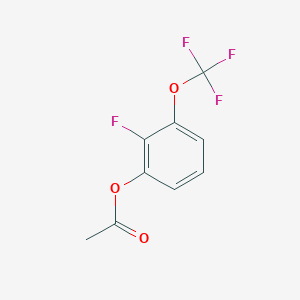
![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)